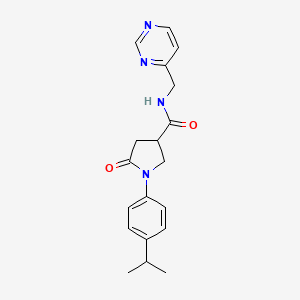

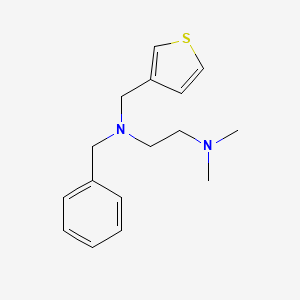

![molecular formula C18H12F3N3O B5524916 3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, including 3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, involves oxidative ring closure of hydrazine intermediates using oxidants like sodium hypochlorite in ethanol, presenting a clean, green approach. These methods offer high yields and purity in relatively short reaction times, highlighting an efficient synthesis pathway for these compounds (Doherty, León Sandoval, Mercier, & Leadbeater, 2023).

Molecular Structure Analysis

The crystal structure of related [1,2,4]triazolo derivatives has been extensively studied. For instance, a detailed crystal structure analysis using synchrotron X-ray powder diffraction data revealed intricate molecular arrangements, highlighting strong C−H⋯π and weak intermolecular hydrogen-bonding interactions that link molecules into a three-dimensional network (Gündoğdu et al., 2017).

Chemical Reactions and Properties

[1,2,4]Triazolo[4,3-a]pyridine derivatives undergo various chemical reactions, including metal-free oxidative N-N bond formation, which is crucial for constructing the triazolopyridine skeleton. This process features high yields and short reaction times, emphasizing the compound's reactivity and potential for further functionalization (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their behavior under various conditions, contributing to our understanding of their physical attributes.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, potential for substitution reactions, and formation of novel derivatives, highlight the versatility of 3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine. Research on the modification of related compounds to enhance or alter their biological activity further demonstrates the compound's significant chemical adaptability and utility in various applications (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine have been synthesized and evaluated for their antimicrobial activities. For example, the study by El-Agrody et al. (2000) synthesized several naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and polysubstituted pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines, exhibiting promising antimicrobial properties (El-Agrody et al., 2000).

Novel Compounds Synthesis

Another study by Abdelhamid et al. (2012) focused on synthesizing various pyrazolo and pyrimidine derivatives containing the naphthofuran moiety. They synthesized compounds like [1,2,4]triazolo[4,3-a]pyrimidine and evaluated them via spectral data and chemical transformation (Abdelhamid et al., 2012).

Potential Anticancer Applications

Modifications of [1,2,4]triazolo[1,5-a]pyridine derivatives have shown potential in anticancer applications. Wang et al. (2015) explored modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealing its anticancer effects and toxicity when orally administered (Wang et al., 2015).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibiting significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Herbicidal Activity

A study by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O/c1-25-14-8-6-11-4-2-3-5-13(11)16(14)17-23-22-15-9-7-12(10-24(15)17)18(19,20)21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFUXOOFPBYPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

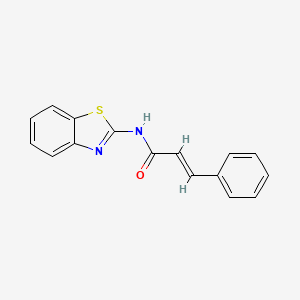

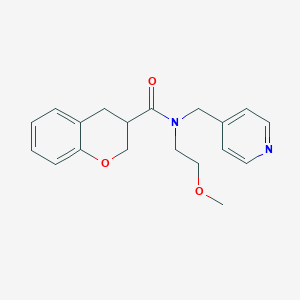

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

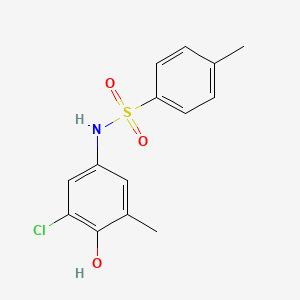

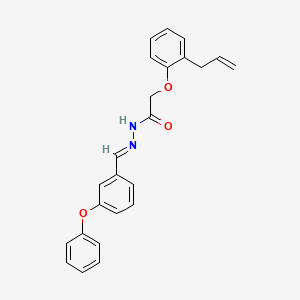

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

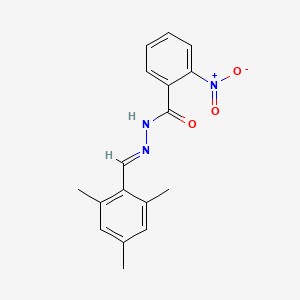

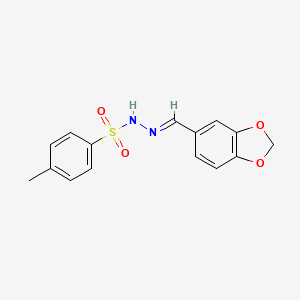

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)